Fmoc-D-glutamic acid γ-allyl ester
Description
Contextualizing Amino Acid Protecting Groups in Modern Organic Chemistry
In the intricate process of chemical peptide synthesis, the selective masking and demasking of reactive functional groups are paramount to prevent unwanted side reactions and ensure the correct assembly of amino acid sequences. creative-peptides.com Protecting groups serve as temporary shields for these reactive moieties. creative-peptides.comontosight.ai The evolution of peptide synthesis has been marked by the development of increasingly refined protecting group strategies. Early methods utilized groups like the carbobenzoxy (Z) group, introduced in 1932, which, despite its innovation, had limitations due to harsh removal conditions. publish.csiro.au
A significant leap forward came with the advent of the acid-labile tert-butyloxycarbonyl (Boc) group, which became a mainstay in solid-phase peptide synthesis (SPPS). publish.csiro.au However, the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis Carpino in the 1970s represented a landmark achievement. ontosight.aipublish.csiro.au The Fmoc group's stability to acid and its mild removal conditions using a weak base like piperidine (B6355638) offered a new level of flexibility and compatibility, particularly for synthesizing complex or modified peptides. wikipedia.orgtotal-synthesis.com This "Fmoc/tBu" strategy, where the temporary N-terminal Fmoc group is orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu), became a dominant methodology in SPPS. iris-biotech.deresearchgate.net The success of these strategies has paved the way for the creation of even more sophisticated derivatives designed for highly specialized applications.
The Foundational Role of Fmoc-D-glutamic acid γ-allyl ester in Peptide Construct Design
This compound, also known as Fmoc-D-Glu(OAll)-OH, is a specialized amino acid derivative that serves as a versatile building block in the synthesis of complex peptides and other bioactive molecules. chemimpex.comchemimpex.com Its structure incorporates three key features that define its utility: the D-enantiomer of glutamic acid, the N-α-Fmoc protecting group, and a γ-carboxyl group protected as an allyl ester (OAll).
The N-α-Fmoc group provides temporary protection for the amine, which can be selectively removed during peptide chain elongation using standard basic conditions (e.g., 20% piperidine in DMF) without affecting other protecting groups. ontosight.aiwikipedia.org The γ-allyl ester, on the other hand, protects the side-chain carboxylic acid. This ester is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin or removal of other side-chain protecting groups like Boc or tBu. merckmillipore.compeptide.com This dual protection scheme makes the compound a key component in orthogonal synthesis strategies. nih.gov
The use of the D-isomer of glutamic acid allows for the introduction of non-natural configurations into peptide backbones, which can be crucial for creating peptides with enhanced stability against enzymatic degradation or for designing peptidomimetics with specific conformational properties. The compound is widely utilized in drug development and bioconjugation, where its unique functionalities facilitate the creation of novel therapeutic agents and targeted biomolecules. chemimpex.com
| Property | Value | Reference |
|---|---|---|
| Synonyms | Fmoc-D-Glu(OAll)-OH, Fmoc-D-glutamic acid 5-allyl ester | chemimpex.comadvancedchemtech.com |
| CAS Number | 204251-33-2 | chemimpex.com |
| Molecular Formula | C23H23NO6 | chemimpex.com |
| Molecular Weight | 409.4 g/mol | chemimpex.comiris-biotech.de |
| Appearance | White powder | chemimpex.com |
| Melting Point | 126 - 132 °C | chemimpex.comindofinechemical.com |
| Optical Rotation [α]D20 | 16 ± 2º (c=1 in DMF) | chemimpex.com |
| Purity | ≥ 99.5% (Chiral HPLC) | chemimpex.comindofinechemical.com |
| Storage Conditions | Store at 0 - 8 °C | chemimpex.com |
Principles of Orthogonal Protecting Group Strategies in Complex Molecule Assembly
Orthogonal protection is a fundamental concept in modern chemical synthesis that allows for the selective removal of one type of protecting group in the presence of others by using different, non-interfering chemical conditions. iris-biotech.denih.gov This principle is essential for the synthesis of complex molecules with multiple functional groups, such as branched or cyclic peptides, and for performing on-resin modifications. biotage.compeptide.com
The most common orthogonal strategy in SPPS is the Fmoc/tBu approach. iris-biotech.de Here, the temporary N-α-Fmoc group is removed at each step of peptide elongation with a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact. iris-biotech.deresearchgate.net These acid-labile groups are then removed simultaneously at the end of the synthesis during cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
This compound introduces a third level of orthogonality. nih.govgoogle.com The allyl ester group is stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu removal. merckmillipore.compeptide.com It can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. google.comnih.govnih.gov This three-dimensional orthogonality allows for highly sophisticated synthetic designs. For instance, a peptide can be assembled on a solid support using the Fmoc/tBu strategy, and then the allyl group on a glutamic acid residue can be selectively removed to expose the side-chain carboxylic acid for on-resin cyclization, branching, or conjugation to another molecule, all while the rest of the peptide remains fully protected. peptide.comnih.govacs.org This capability is crucial for creating constrained peptide structures with enhanced biological activity and stability. nih.gov
| Protecting Group | Typical Reagent(s) | Stability to Other Conditions | Reference |
|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | ~20% Piperidine in DMF | Stable to acid (TFA) and Pd(0) catalysis | creative-peptides.comwikipedia.org |
| tBu (tert-Butyl) | ~95% Trifluoroacetic Acid (TFA) | Stable to base (piperidine) and Pd(0) catalysis | iris-biotech.de |
| Allyl (as in OAll ester) | Pd(PPh3)4 / Scavenger (e.g., Phenylsilane (B129415), Morpholine) | Stable to base (piperidine) and acid (TFA) | google.comnih.govnih.gov |
Properties
Molecular Weight |
409.5 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D Glutamic Acid γ Allyl Ester
Stereocontrolled Synthesis Routes to D-Glutamic Acid Allyl Esters
The stereochemical integrity of the D-glutamic acid backbone is paramount for its application in peptide synthesis. Therefore, synthetic routes that maintain the stereochemistry at the α-carbon are essential. A common and effective method for the stereocontrolled synthesis of γ-allyl esters of glutamic acid derivatives involves the Mitsunobu reaction. nih.govrsc.orgorganic-chemistry.org
A representative stereocontrolled synthesis begins with a suitably protected D-glutamic acid derivative, such as N-Boc-D-glutamic acid α-tert-butyl ester. This starting material, with its α-amino and α-carboxyl groups already protected, allows for the selective esterification of the γ-carboxyl group. The Mitsunobu reaction is then employed, using allyl alcohol in the presence of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govorganic-chemistry.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter, but since allyl alcohol is achiral, this is not a concern. Crucially, the reaction does not affect the stereocenter of the D-glutamic acid derivative.
This approach offers high yields and maintains the desired stereochemistry of the starting amino acid. The resulting product is a fully protected D-glutamic acid derivative with a γ-allyl ester.
Direct Esterification and Transesterification Approaches
Direct esterification of D-glutamic acid or its N-protected derivatives presents an alternative, more atom-economical route. However, the challenge lies in selectively esterifying the γ-carboxyl group over the α-carboxyl group.
One documented approach involves the direct acid-catalyzed esterification of N-Fmoc-D-glutamic acid with allyl alcohol. google.com In this method, a strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to promote the reaction. The reaction mixture is typically stirred for a period to allow for the formation of the desired γ-ester. A key advantage of starting with N-Fmoc-D-glutamic acid is that the α-amino group is already protected. While this method can produce the desired product, it may also lead to the formation of the di-allyl ester as a byproduct, which necessitates purification, often through acid-base extraction to separate the desired mono-ester from the di-ester. google.com
Another strategy involves the esterification of poly(γ-glutamic acid) (γ-PGA) with alkyl halides, which can be adapted for allyl halides. This method often employs a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG) in a polar aprotic solvent. mdpi.comnih.gov While this is primarily for a polymeric substrate, the underlying principle of activating the carboxyl group for reaction with an alkyl halide is relevant.
Protecting Group Introduction Strategies: Fmoc and Allyl Moieties
The strategic introduction of the Fmoc and allyl protecting groups is central to the utility of Fmoc-D-glutamic acid γ-allyl ester. These groups offer orthogonal protection, meaning they can be removed under different conditions, a critical feature in multi-step peptide synthesis. nih.govthermofisher.comorganic-chemistry.orgorganic-chemistry.org
Introduction of the Allyl Ester: As discussed in the preceding sections, the allyl ester is typically introduced either through a Mitsunobu reaction on an N-protected glutamic acid derivative or by direct esterification. nih.govgoogle.com The choice of method depends on the desired starting materials and the need for selectivity.
Introduction of the Fmoc Group: The Fmoc group is generally introduced after the formation of the γ-allyl ester. If the synthesis starts with a Boc-protected glutamic acid derivative, the Boc group must first be removed. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.gov Following the deprotection of the α-amino group, the free amine is then reacted with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in the presence of a base like sodium bicarbonate or an organic base like N,N-diisopropylethylamine (DIPEA). nih.gov This reaction proceeds smoothly to yield the final N-Fmoc protected product.
The orthogonality of the Fmoc and allyl groups is a key advantage. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) during solid-phase peptide synthesis. nih.gov In contrast, the allyl ester is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415). nih.govnih.gov
Optimization of Reaction Conditions for Research-Scale Production
For research-scale production, where quantities in the milligram to gram range are typically required, the optimization of reaction conditions is crucial for maximizing yield and purity while ensuring reproducibility. nih.govresearchgate.net
Key Parameters for Optimization:
| Parameter | Considerations for Optimization |
| Solvent | The choice of solvent can significantly impact reaction rates and yields. For Mitsunobu reactions, anhydrous tetrahydrofuran (B95107) (THF) is commonly used. nih.gov For direct esterification, the solvent must be compatible with the acidic catalyst and dissolve the starting materials. |
| Temperature | Mitsunobu reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov Direct esterification may require heating to drive the reaction to completion. |
| Reagent Stoichiometry | The molar ratios of the reactants, including the amino acid derivative, allyl alcohol, and coupling reagents or catalysts, should be carefully controlled to maximize the formation of the desired product and minimize side reactions. |
| Catalyst Loading | In catalyzed reactions, such as direct esterification or palladium-catalyzed deprotection, the amount of catalyst used is a critical parameter. Sufficient catalyst is needed for an efficient reaction, but excessive amounts can lead to purification challenges and increased cost. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. |
| Purification | Purification of the final product is critical to remove byproducts and unreacted starting materials. Common methods include column chromatography on silica (B1680970) gel and recrystallization. nih.govajpamc.com The choice of eluent for chromatography needs to be optimized to achieve good separation. |
By systematically adjusting these parameters, a robust and efficient protocol for the research-scale synthesis of this compound can be established, ensuring a reliable supply of this important reagent for peptide synthesis and other applications.
Orthogonal Protecting Group Chemistry for Selective Manipulations
Fluorenylmethoxycarbonyl (Fmoc) Group: Mechanisms of α-Amino Protection and Cleavage
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). nih.gov Its popularity stems from its stability to acidic conditions and its facile removal under mild basic conditions, providing orthogonality with acid-labile protecting groups. nih.govescholarship.org
The protection of an amino acid's α-amino group is typically achieved by reacting it with Fmoc-Cl or Fmoc-OSu. total-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage. total-synthesis.com
Base-Labile Deprotection: Kinetics and Reagent Selection
The removal of the Fmoc group is a base-mediated β-elimination reaction. researchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). total-synthesis.comnih.gov This generates a dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct. researchgate.netnih.gov
The kinetics of Fmoc deprotection are influenced by the choice of base, its concentration, and the solvent. researchgate.netnih.gov Piperidine is a common choice due to its optimal basicity and efficiency in scavenging the DBF byproduct. acs.org Studies have shown that deprotection with piperidine is generally rapid. researchgate.net For instance, the deprotection of Fmoc-L-Leucine-OH can reach 80% completion in as little as 3 minutes with various secondary amines. nih.gov However, sterically hindered amino acids like Fmoc-L-Arginine(Pbf)-OH may require longer deprotection times, with at least 10 minutes being necessary for efficient removal. nih.gov
The following table summarizes the deprotection times for different Fmoc-amino acids with various bases.
| Fmoc-Amino Acid | Base | Solvent | Time (min) | Deprotection (%) |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |
| Fmoc-Ala-OtBu | 50% Morpholine | DCM | 120 | 100 |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |
| Fmoc-Gly-HMP-PS | 23% Piperidine | NMP | 0.25 | 50 |
| Fmoc-Ala-OtBu | 50% Piperidine | DCM | <5 | 100 |
| Fmoc-Val | 5% Piperazine (B1678402) | DMF | 0.33 | 50 |
Data sourced from various studies. researchgate.net
Minimizing Side Reactions During Fmoc Removal
Several side reactions can occur during the base-mediated deprotection of the Fmoc group. One common issue is diketopiperazine formation, which is particularly prevalent with sequences containing secondary amino acids. nih.gov Another significant side reaction is the formation of aspartimide from aspartic acid residues. researchgate.net
Strategies to mitigate these side reactions include:
Alternative Bases: Using bases other than piperidine, such as piperazine, has been shown to reduce the extent of side reactions like aspartimide formation. researchgate.net A combination of 2% DBU and 5% piperazine in NMP has been reported to significantly decrease diketopiperazine formation. nih.gov
Additive Use: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress some side reactions. researchgate.net
Optimized Protocols: Careful control of reaction times and reagent concentrations is crucial. For instance, pre-activating the Fmoc-amino acid with DIC for a short period before adding it to the resin can minimize certain side reactions. researchgate.net
Backbone Protection: The use of backbone protecting groups like N-(2-hydroxy-4-methoxybenzyl) can offer complete protection against aspartimide formation. researchgate.net
Allyl Ester (OAll) Group: Selective γ-Carboxyl Protection
The allyl ester (OAll) is an effective protecting group for the γ-carboxyl function of glutamic acid. Its key advantage lies in its stability to both the acidic conditions used for Boc group removal and the basic conditions used for Fmoc group removal, making it an excellent orthogonal protecting group. wikidot.comnih.gov This allows for the selective deprotection of the γ-carboxyl group for subsequent modifications, such as on-resin cyclization. nih.gov
Palladium-Catalyzed Deprotection of Allyl Esters: Catalytic Systems and Ligand Effects
The removal of the allyl ester is achieved through a palladium(0)-catalyzed reaction. acsgcipr.org The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack on the allyl group, which liberates the free carboxylate. acsgcipr.org
A common catalytic system for this deprotection is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.net The choice of ligands associated with the palladium catalyst can influence the efficiency and rate of the deprotection reaction.
Nucleophilic Scavengers and Reaction Environment Optimization for Allyl Cleavage
A crucial component of the allyl deprotection reaction is the nucleophilic scavenger. Its role is to trap the reactive allyl cation that is generated during the catalytic cycle, preventing side reactions. rsc.org A variety of scavengers can be employed, including amines, tributyltin hydride, and phenylsilane (B129415). researchgate.netuva.nl Phenylsilane is a commonly used scavenger in conjunction with Pd(PPh₃)₄. researchgate.net
Optimizing the reaction environment is also critical for efficient allyl cleavage. While these reactions are often performed under an inert atmosphere like argon to protect the palladium catalyst from oxidation, studies have shown that deprotection can be successful even under atmospheric conditions, especially for single deprotection events. biotage.com Microwave-assisted deprotection has also emerged as a method to accelerate the reaction, allowing for rapid removal of the protecting group at slightly elevated temperatures without significant catalyst poisoning. nih.gov The use of amine-borane complexes as scavengers has also been shown to facilitate fast deprotection under near-neutral conditions. rsc.org
Strategic Compatibility of Fmoc/Allyl Orthogonality with Other Protecting Group Systems (e.g., Boc/tBu)
The orthogonality of the Fmoc and allyl protecting groups is highly compatible with other widely used protecting group strategies, most notably the Boc/tBu (tert-butyloxycarbonyl/tert-butyl) system. nih.govacs.org This compatibility allows for multi-dimensional control over the deprotection sequence in complex peptide synthesis.
Fmoc/Allyl and Boc/tBu: In this combination, the Fmoc group is removed with a base (e.g., piperidine), the allyl group is removed with a palladium catalyst, and the Boc and tBu groups are removed with a strong acid (e.g., trifluoroacetic acid, TFA). wikidot.comsigmaaldrich.com This three-dimensional orthogonality provides chemists with a powerful toolkit for synthesizing highly complex peptides with features like side-chain modifications, cyclizations, and branching. acs.orgsigmaaldrich.com For example, a peptide can be assembled on a solid support using Fmoc/tBu chemistry, and then a specific glutamic acid residue protected with an allyl ester can be selectively deprotected for further modification while the rest of the peptide remains protected. rsc.org
The following table illustrates the orthogonal nature of these protecting group systems.
| Protecting Group | Cleavage Condition | Stable To |
| Fmoc | Base (e.g., 20% piperidine in DMF) | Acid, Palladium(0) |
| Allyl (All) | Palladium(0) catalyst and scavenger | Acid, Base |
| Boc/tBu | Strong Acid (e.g., TFA) | Base, Palladium(0) |
This strategic compatibility is fundamental to the synthesis of sophisticated peptide structures and highlights the importance of Fmoc-D-glutamic acid γ-allyl ester as a versatile building block in peptide chemistry. chemimpex.com
Rational Design for Differential Cleavage and Sequential Functionalization
The rational design of orthogonally protected building blocks like this compound is central to achieving selective chemical transformations. chemimpex.comnih.gov The strategic pairing of the base-labile Fmoc group and the palladium-catalyzed removal of the allyl group enables chemists to precisely control the sequence of reactions. nih.govnih.gov
The Fmoc group, which protects the α-amine of the amino acid, is readily cleaved by treatment with a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF). nih.govnih.gov This deprotection is a mild process that leaves other protecting groups, such as the allyl ester, intact. nih.gov This allows for the elongation of a peptide chain in a stepwise manner, a cornerstone of solid-phase peptide synthesis (SPPS). fiveable.mebiosynth.com
Conversely, the allyl ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Fmoc removal. nih.gov Its cleavage requires a completely different set of reagents, typically a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. nih.govpeptide.comnih.gov This distinct deprotection condition is the essence of orthogonality, allowing for the selective unmasking of the side-chain carboxyl group at a desired point in the synthesis. fiveable.menih.gov
This differential cleavage is the foundation for sequential functionalization. Once the peptide backbone is assembled using the Fmoc/tBu strategy, the allyl group on the glutamic acid side chain can be selectively removed. nih.govrsc.org This exposes a free carboxylic acid, which can then be modified in a variety of ways. For instance, it can be coupled with another amino acid to create a branched peptide, cyclized with a free amine elsewhere in the peptide to form a lactam bridge, or conjugated to other molecules of interest. cem.comnih.gov
Detailed Research Findings
Recent research has further refined and expanded the applications of this orthogonal strategy. For example, studies have focused on optimizing the conditions for allyl group deprotection to improve efficiency and minimize side reactions. Microwave-assisted deprotection has been shown to significantly reduce reaction times for the removal of allyl and Alloc (allyloxycarbonyl) protecting groups. nih.gov
Furthermore, novel glutamic acid analogs with orthogonal protection schemes have been designed for specific applications. nih.govrsc.org One such example involves the synthesis of an Fmoc-protected glutamic acid derivative with an allyl ester and a tethered alkylphenyl chain. nih.govrsc.org This was instrumental in the on-resin synthesis of macrocyclic peptide ligands targeting the Polo-like kinase 1 (Plk1) polo-box domain, a key protein in cell cycle regulation. nih.govrsc.org The orthogonal deprotection of the allyl ester allowed for macrocyclization directly on the solid support, a significant advantage over solution-phase cyclization methods. nih.govrsc.org
Another innovative application involves the use of a glutamic acid-based traceless linker, Fmoc-Glu(AlHx)-OH, for the chemical protein synthesis of challenging targets. nih.gov This linker, which incorporates an allyl-based protecting group, allows for the temporary attachment of a solubilizing tag to a hydrophobic peptide segment, facilitating its purification and subsequent ligation. The tag is then tracelessly removed under mild, palladium-catalyzed conditions. nih.gov
The choice of protecting groups and the strategy for their sequential removal are critical for the successful synthesis of complex peptides and other molecules. The Fmoc/allyl combination for glutamic acid provides a robust and versatile platform for such endeavors, enabling the precise construction of molecules with tailored structures and functions. chemimpex.comchemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Synonyms | Fmoc-D-Glu(OAll)-OH, Fmoc-D-glutamic acid 5-allyl ester | chemimpex.comadvancedchemtech.com |
| CAS Number | 204251-33-2 | chemimpex.comadvancedchemtech.comindofinechemical.com |
| Molecular Formula | C₂₃H₂₃NO₆ | chemimpex.comindofinechemical.com |
| Molecular Weight | 409.4 g/mol | chemimpex.comadvancedchemtech.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 126 - 132 °C | chemimpex.comindofinechemical.com |
| Purity | ≥ 99.5% (Chiral HPLC) | chemimpex.comindofinechemical.com |
| Storage | 0 - 8 °C | chemimpex.com |
Applications of Fmoc D Glutamic Acid γ Allyl Ester in Advanced Chemical Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble resin support. The use of Fmoc-D-glutamic acid γ-allyl ester within SPPS protocols provides a significant advantage due to the orthogonal nature of the allyl protecting group. google.com The Fmoc group is cleaved under basic conditions (typically with piperidine), while the allyl group is stable to these conditions but can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). peptide.compeptide.com This orthogonality is crucial for performing specific chemical transformations on the glutamic acid side chain while the peptide remains anchored to the solid support.
One of the most powerful applications of this compound in SPPS is the on-resin synthesis of cyclic peptides. nih.gov Peptide macrocyclization is a key strategy for constraining the conformation of a peptide, which can lead to enhanced biological activity, selectivity, and metabolic stability. researchgate.net
The general procedure for on-resin cyclization involving this compound is as follows:
The linear peptide is assembled on the resin using standard Fmoc-SPPS protocols.
this compound is incorporated at the desired position in the peptide sequence.
Another amino acid with an orthogonally protected side chain, such as lysine (B10760008) protected with an Alloc (allyloxycarbonyl) group, is also incorporated.
Once the linear peptide is fully assembled, the allyl and Alloc protecting groups are selectively removed using a palladium catalyst. nih.govnih.gov
The now-free γ-carboxyl group of the glutamic acid and the side-chain amino group of the lysine are then coupled together on the resin, forming a lactam bridge and thus a cyclic peptide. nih.gov
This on-resin approach is highly efficient as it minimizes intermolecular side reactions that can occur in solution-phase cyclizations. researchgate.net
| Reagent/Condition | Purpose | Common Example |
| Deprotection of Fmoc | Removal of the temporary α-amine protecting group for chain elongation. | 20% Piperidine (B6355638) in DMF |
| Allyl/Alloc Removal | Selective deprotection of the side chains for cyclization. | Pd(PPh₃)₄, Phenylsilane (B129415) in DCM nih.gov |
| Cyclization Coupling | Formation of the amide bond to create the macrocycle. | PyBOP, HOBt, DIEA in DMF nih.gov |
| Cleavage from Resin | Release of the final cyclic peptide from the solid support. | TFA, H₂O, Triisopropylsilane nih.gov |
Table 1: Typical Reagents and Conditions for On-Resin Cyclization using this compound.
The selective removal of the allyl ester from the glutamic acid side chain after the peptide has been assembled on the resin opens up a wide array of possibilities for post-synthetic modification. nih.gov This strategy allows for the introduction of various functional groups, labels, or other molecules at a specific site within the peptide structure.
After the linear peptide is synthesized, the allyl group is cleaved using a palladium catalyst. The resulting free carboxylic acid on the glutamic acid side chain can then be reacted with a variety of nucleophiles. This enables the attachment of:
Fluorescent probes for imaging studies.
Biotin tags for affinity purification.
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
Other peptide fragments or small molecules to create complex conjugates. chemimpex.com
This method provides a powerful tool for creating custom-designed peptides with tailored properties for specific research or therapeutic applications.
Contributions to Solution-Phase Peptide Synthesis and Fragment Condensation
While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of protected peptide fragments for subsequent condensation. This compound is also a valuable building block in this context. acs.org
In fragment condensation, protected peptide segments are synthesized and then coupled together in solution. The use of this compound allows for the creation of protected peptide fragments where the glutamic acid side chain remains protected by the allyl group. acs.org This allyl group is stable during the coupling reactions used to link the fragments together. Once the full-length peptide is assembled, the allyl group can be selectively removed to either yield the final deprotected peptide or to allow for further modification of the glutamic acid side chain in solution.
Synthesis of Architecturally Complex Peptides
The unique properties of this compound facilitate the construction of peptides with non-linear, complex architectures, such as branched peptides, dendrimers, and various types of cyclopeptides.
Branched peptides and peptide dendrimers are molecules where multiple peptide chains are attached to a central core. nih.govresearchgate.net These structures can present multiple copies of a bioactive peptide sequence, leading to enhanced binding affinity and biological activity.
This compound can be used to create a branching point in a peptide chain. After the selective deprotection of the γ-allyl ester, the free carboxyl group can be used as an anchor point to initiate the synthesis of a new peptide chain, creating a branched structure. nih.gov By using multiple orthogonally protected glutamic acid residues, it is possible to build up more complex, multi-branched structures and even peptide dendrimers. nih.govnih.gov Aspartic and glutamic acids are particularly useful as branching units in peptide dendrimer synthesis due to their inherent extra carboxylic acid groups. nih.gov
| Architectural Feature | Role of this compound | Resulting Structure |
| Branching Point | Selective deprotection of the γ-allyl ester allows for the attachment of a second peptide chain. | A linear peptide with another peptide chain extending from the glutamic acid side chain. |
| Dendrimer Core | Can serve as a foundational unit from which multiple peptide branches emanate. | A highly branched, tree-like macromolecule with a high density of peptide chains on its surface. researchgate.net |
Table 2: Use of this compound in the Synthesis of Branched Peptides and Dendrimers.
Beyond the side-chain to side-chain cyclization described earlier, this compound can also be employed in the formation of other types of cyclic peptides.
Head-to-Side Chain Cyclization: In this strategy, the N-terminal amino group of the peptide is cyclized with the side-chain carboxyl group of a glutamic acid residue. peptide.com To achieve this, the peptide is synthesized with a free N-terminus (by removing the final Fmoc group) and the glutamic acid side chain is selectively deprotected by removing the allyl group. An intramolecular amide bond is then formed between the N-terminus and the glutamic acid side chain.
Side-Chain to Side-Chain Cyclization: As detailed in section 4.1.1, this is a common application where the γ-carboxyl group of glutamic acid is linked to the side chain of another amino acid, typically a basic amino acid like lysine or ornithine, to form a lactam bridge. peptide.com This method is widely used to create conformationally constrained peptides with improved biological properties. researchgate.netresearchgate.net
The versatility of this compound, stemming from the orthogonality of its protecting groups, makes it an indispensable tool for the synthesis of a wide range of simple and complex peptides for advanced research and pharmaceutical development. chemimpex.com
Construction of Peptide Conjugates and Bioconjugation Precursors
The selective deprotection of the γ-allyl ester of a D-glutamic acid residue within a peptide chain provides a powerful strategy for creating bioconjugation precursors. chemimpex.com This process transforms the glutamic acid side chain into a specific, reactive handle for the covalent attachment of various molecular entities without altering other parts of the peptide.
The typical workflow involves incorporating Fmoc-D-Glu(OAll)-OH into a desired peptide sequence using standard Fmoc-based SPPS. Once the peptide is fully assembled, the resin-bound peptide is treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger. nih.govnih.gov This chemoselectively cleaves the allyl group, exposing a free γ-carboxylic acid. This carboxylic acid can then be activated and coupled to an amine-functionalized molecule to form a stable amide bond.
This methodology is widely used to synthesize peptide conjugates with enhanced therapeutic or diagnostic properties. chemimpex.com For instance, cytotoxic drug molecules can be attached to tumor-targeting peptides, or imaging agents like fluorophores can be linked for diagnostic purposes. The D-configuration of the glutamic acid can also impart increased proteolytic stability to the resulting conjugate.
| Conjugation Partner Class | Example Molecule | Purpose of Conjugation |
|---|---|---|
| Imaging Agents | Fluorescein-amine | To create fluorescently labeled peptides for cellular imaging and diagnostic assays. |
| Therapeutic Agents | Doxorubicin (modified with an amino linker) | To develop targeted drug delivery systems where the peptide directs the drug to specific cells. |
| Affinity Tags | Biotin-amine | To facilitate purification, immobilization, and detection of the peptide using streptavidin-based technologies. |
| Polymers | Amine-terminated Polyethylene Glycol (PEG) | To improve the pharmacokinetic profile of a therapeutic peptide by increasing its solubility, stability, and circulation half-life. |
Utility in the Synthesis of Peptide Mimetics and Modified Peptidic Structures
This compound is an invaluable tool for the synthesis of peptide mimetics and structurally constrained peptides, particularly macrocyclic peptides. On-resin cyclization is a key strategy that leverages the orthogonal nature of the allyl protecting group to create lactam-bridged cyclic structures, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.
The process for creating a side-chain lactam bridge typically involves incorporating both Fmoc-D-Glu(OAll)-OH and another amino acid with an orthogonally protected side-chain amine, such as Fmoc-L-Lys(Alloc)-OH, into the linear peptide sequence. nih.gov The Alloc (allyloxycarbonyl) group is also removable by a palladium catalyst. After assembly of the linear precursor, a single treatment step with Pd(PPh₃)₄ and a scavenger like phenylsilane (PhSiH₃) simultaneously deprotects the glutamic acid γ-carboxyl group and the lysine ε-amino group. nih.gov The exposed functional groups can then be induced to form an intramolecular amide bond (a lactam bridge) directly on the solid support using standard peptide coupling reagents. nih.gov This approach allows for precise control over the ring size and conformation of the final cyclic peptide. nih.gov
While powerful, the use of glutamic acid derivatives in SPPS requires careful consideration of potential side reactions. Notably, the formation of glutarimide (B196013), an intramolecular five-membered ring side product, can occur, particularly when the subsequent amino acid in the sequence is sterically unhindered, such as glycine. nih.gov Research has shown that glutarimide formation can be suppressed by placing a sterically hindered amino acid adjacent to the glutamic acid residue. nih.gov
| Step | Description | Key Reagents |
|---|---|---|
| 1. Peptide Synthesis | A linear peptide is assembled on a solid-phase resin, incorporating Fmoc-D-Glu(OAll)-OH and an amino acid with an Alloc-protected amine (e.g., Fmoc-L-Lys(Alloc)-OH). | Fmoc-amino acids, HATU, DIEA |
| 2. Orthogonal Deprotection | The resin-bound peptide is treated to selectively remove both the allyl and Alloc protecting groups simultaneously. | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) |
| 3. On-Resin Cyclization | The newly exposed side-chain carboxyl and amine groups are coupled to form an intramolecular lactam bridge. | PyBOP, HOBt, DIEA |
| 4. Cleavage and Purification | The final cyclic peptide is cleaved from the resin and purified. | TFA cocktail, Reverse-phase HPLC |
Role as a Removable Auxiliary or Traceless Linker in Chemical Protein Synthesis
One of the most advanced applications of glutamic acid derivatives with allyl protection is in their use as a foundation for a "traceless" removable auxiliary. This strategy addresses a major challenge in chemical protein synthesis: the low solubility of large, hydrophobic peptide segments. nih.govrsc.org Such segments are difficult to purify and handle during chemoselective ligation reactions like NCL. nih.gov
In this approach, a modified glutamic acid building block, such as one derived from Fmoc-D-Glu(OAll)-OH, is incorporated into the sequence of a problematic peptide. nih.gov A highly soluble tag, typically a short chain of charged amino acids like hexa-lysine (Lys₆), is then attached to the glutamic acid side chain. nih.gov This temporary modification dramatically increases the solubility of the entire peptide-tag conjugate, facilitating its purification and subsequent ligation to other peptide fragments.
The key advantage of this method is the "traceless" nature of the linker's removal. After the synthetic protein has been fully assembled, the entire glutamic acid-based linker, along with its solubilizing tag, is excised from the peptide backbone. nih.gov This is achieved through a palladium-catalyzed cleavage under aqueous conditions. nih.gov Unlike other solubilizing strategies that may leave a chemical remnant, this method results in a final protein with its native sequence, completely free of any modification. This technique was successfully used in the total synthesis of the highly insoluble bacteriocin (B1578144) AS-48, demonstrating its robustness and utility for accessing challenging synthetic proteins. nih.govrsc.org
| Feature | Description |
|---|---|
| Enhanced Solubility | Attaching a charged poly-amino acid tag (e.g., Lys₆) to the Glu side chain overcomes the aggregation and poor solubility of hydrophobic peptide segments. nih.gov |
| Orthogonal Chemistry | The allyl-based linker is stable to standard Fmoc-SPPS and NCL conditions, allowing for flexible integration into synthesis workflows. nih.gov |
| Mild Removal | The linker and tag are removed under near-neutral, aqueous conditions using a palladium catalyst, preserving the integrity of the folded protein. nih.gov |
| Traceless Removal | The entire modified glutamic acid residue is cleaved, leaving no residual linker or scar in the final native protein sequence, a significant advantage over other methods. nih.govrsc.org |
| Proven Utility | Successfully enabled the total chemical synthesis of AS-48, a difficult antimicrobial protein. nih.govrsc.org |
Chemical Transformations and Derivatizations Involving Fmoc D Glutamic Acid γ Allyl Ester
Selective Functionalization of the γ-Carboxyl Group Post-Deprotection
The allyl protecting group of the γ-carboxyl group of Fmoc-D-glutamic acid γ-allyl ester can be selectively removed under mild conditions, a process that leaves other protecting groups, such as the Fmoc and acid-labile side-chain protecting groups, intact. peptide.commerckmillipore.com This orthogonality is a key feature in the synthesis of complex peptides and other molecules. nih.gov The most common method for allyl deprotection involves palladium-catalyzed allyl transfer. merckmillipore.comnih.gov
Once the γ-carboxyl group is deprotected, it becomes available for a variety of chemical transformations. A primary application is the formation of amide bonds through coupling with the amino group of another amino acid or a peptide. This is a crucial step in the synthesis of branched or cyclic peptides. For instance, the deprotected γ-carboxyl group can be coupled with the side-chain amino group of a lysine (B10760008) or ornithine residue already incorporated into a peptide sequence to form a lactam bridge, resulting in a side-chain-to-side-chain cyclized peptide. nih.gov
The reaction conditions for these coupling reactions are critical to ensure high yields and prevent side reactions. Common coupling reagents used in peptide synthesis, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA), are effective in activating the newly freed γ-carboxyl group for amidation. nih.gov The choice of solvent, typically dimethylformamide (DMF), is also important for the solubility of the reactants and the efficiency of the reaction.
Beyond simple amide bond formation, the deprotected γ-carboxyl group can be functionalized with a variety of other chemical moieties to introduce specific properties into the final molecule. This can include the attachment of:
Solubilizing tags: To enhance the solubility of the peptide, which can be a significant challenge for large or hydrophobic sequences. nih.gov
Reporter groups: Such as fluorescent dyes or biotin, to enable detection and quantification of the peptide in biological assays.
Therapeutic agents: For the development of targeted drug delivery systems.
The selective deprotection and subsequent functionalization of the γ-carboxyl group of this compound provide a versatile strategy for the synthesis of peptides and other molecules with tailored structures and functions.
Modifications at the α-Carboxyl Position for Advanced Coupling
The α-carboxyl group of this compound is typically involved in the formation of the peptide bond during solid-phase peptide synthesis (SPPS). This carboxyl group is activated using a variety of coupling reagents to facilitate its reaction with the N-terminal amino group of the growing peptide chain attached to the solid support.
Common activating agents for the α-carboxyl group include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve coupling efficiency. acs.org Alternatively, phosphonium-based reagents like PyBOP or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for their high reactivity and ability to overcome steric hindrance. nih.gov
The choice of coupling reagent and reaction conditions can be tailored based on the specific amino acid being coupled and the sequence of the peptide. For instance, sterically hindered amino acids may require more potent activating agents or longer reaction times to achieve complete coupling. nih.gov
While the primary role of the α-carboxyl group is to form the peptide backbone, it can also be modified prior to its incorporation into the peptide chain. For example, it can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. nih.gov These pre-activated amino acid derivatives can then be used in solution-phase or solid-phase peptide synthesis, sometimes offering advantages in terms of reaction speed and cleanliness.
In some advanced synthetic strategies, the α-carboxyl group can be temporarily protected with a different protecting group, allowing for selective deprotection and modification at this position while the γ-carboxyl group remains protected by the allyl ester. However, the more common and straightforward approach involves the direct activation of the free α-carboxyl group for peptide bond formation.
The ability to efficiently and selectively activate the α-carboxyl group of this compound is fundamental to its utility as a building block in Fmoc-based solid-phase peptide synthesis.
Analytical Methodologies for Process Monitoring and Structural Validation in Research
Chromatographic Techniques for Reaction Progress and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the synthesis of Fmoc-D-glutamic acid γ-allyl ester and assessing the purity of the final product. Both analytical and preparative HPLC are routinely utilized.
Analytical HPLC is a powerful tool for real-time monitoring of reaction progress, allowing chemists to track the consumption of starting materials and the formation of the desired product. It is also the standard method for determining the purity of the isolated compound. A high degree of purity, often exceeding 98%, is a critical quality attribute for this reagent. sigmaaldrich.comchemimpex.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Preparative HPLC can be employed for the purification of the compound, effectively separating it from any unreacted starting materials, by-products, or other impurities. This ensures that the this compound used in subsequent applications is of the highest possible quality.
Table 1: Representative Analytical HPLC Purity Data for this compound
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥ 98.0% | sigmaaldrich.com |
| Purity (by HPLC) | ≥ 98% | chemimpex.com |
Note: Specific HPLC conditions (e.g., column, mobile phase, flow rate, and detection wavelength) are method-dependent and are typically optimized for specific laboratory setups.
Spectroscopic Characterization Methods for Confirming Chemical Transformations
Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used to verify that the correct chemical transformations have occurred and to elucidate the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the compound.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the D-glutamic acid backbone, and the allyl ester group. The integration of these signals confirms the relative number of protons in different parts of the molecule.
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule, further confirming its identity.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can be used for structural confirmation. The experimentally determined molecular weight should match the calculated theoretical value.
Table 2: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 204251-33-2 |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.4 g/mol |
| Appearance | White powder |
| Melting Point | 126-132 °C |
Chiral Analysis Techniques for Enantiomeric Purity and Diastereomeric Control in Synthetic Routes
For applications in peptide synthesis, the enantiomeric purity of this compound is of paramount importance. The use of an enantiomerically impure starting material can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significantly different biological activities.
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. By comparing the retention time of the sample to that of a racemic standard, the enantiomeric excess (e.e.) can be accurately quantified. For use in synthesis, the enantiomeric purity of this compound is typically required to be very high, often greater than 99.5%. chemimpex.comindofinechemical.com
Another method to assess chiral purity is by measuring the specific optical rotation of the compound. The measured value can be compared to the literature value for the pure enantiomer.
Table 3: Chiral Purity Data for this compound
| Analytical Method | Purity Specification | Reference |
| Chiral HPLC | ≥ 99.5% | chemimpex.com |
| Chiral HPLC | >99.5% | indofinechemical.com |
| Optical Rotation | [a]D²⁰ = 16 ± 2º (c=1 in DMF) | chemimpex.com |
Note: The specific conditions for chiral HPLC separations, including the type of chiral column and the mobile phase composition, are crucial for achieving baseline separation of the enantiomers.
Emerging Research Directions and Innovative Applications
Development of Greener and More Efficient Deprotection Reagents
The removal of the allyl protecting group traditionally relies on palladium(0) catalysts, which, while effective, present environmental and safety concerns. acsgcipr.org Consequently, a significant area of research focuses on developing greener and more efficient deprotection methods.
Recent advancements include the exploration of alternative, less hazardous catalytic systems. For instance, a method utilizing a Co(II)/TBHP/(Me₂SiH)₂O catalytic system has been developed for the deprotection of allyl carboxylic esters. acs.org This approach offers high chemoselectivity and efficiency under mild conditions. acs.org Another innovative strategy involves a metal-free, on-resin Alloc removal using iodine and water in an environmentally benign solvent mixture. acs.org This method is not only more sustainable but can also be performed in a one-pot manner with subsequent peptide couplings. acs.org
Furthermore, microwave-assisted deprotection has emerged as a promising technique to accelerate the cleavage of allyl esters. nih.govbiotage.com This method significantly reduces reaction times and the amount of reagents required, contributing to a more efficient and greener process. nih.gov
Comparison of Allyl Deprotection Methods:
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Traditional | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) | High efficiency, well-established | Air-sensitive catalyst, hazardous solvents |
| Cobalt-Catalyzed | Co(II)/TBHP/(Me₂SiH)₂O | Inexpensive, environmentally friendly reagents | May require optimization for different substrates |
| Iodine-Induced | I₂/H₂O in PolarClean/EtOAc | Metal-free, one-pot with coupling | May require elevated temperatures |
| Microwave-Assisted | Pd(PPh₃)₄ and scavenger | Rapid reaction times, reduced reagent use | Requires specialized equipment |
High-Throughput Synthesis Strategies Employing Fmoc-D-glutamic acid γ-allyl ester
The unique properties of this compound make it highly suitable for high-throughput peptide synthesis, a cornerstone of modern drug discovery and materials science. Automated flow peptide synthesis (AFPS) platforms can leverage the orthogonal nature of the Fmoc and allyl protecting groups to create large libraries of complex peptides. acs.orgresearchgate.net
These automated systems enable the precise and rapid assembly of peptide chains, including the site-specific incorporation of non-canonical amino acids like this compound. acs.org Following chain assembly, the allyl group can be selectively removed on-resin, allowing for subsequent modifications such as lactam bridge formation for cyclization. acs.orgresearchgate.net This automated on-resin cyclization is significantly more efficient than traditional solution-phase methods. nih.govresearchgate.net The ability to automate these complex synthetic steps facilitates the rapid generation of diverse peptide libraries for screening and optimization. researchgate.net
Novel Conjugation Chemistries Leveraging the Allyl Handle
The allyl group on this compound serves as a versatile "handle" for a variety of novel conjugation chemistries. These reactions, often termed bioorthogonal or "click" chemistry, allow for the specific and efficient labeling or modification of peptides without interfering with native biological processes. wikipedia.orgresearchgate.net
One prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the allyl group (as an unstrained alkene) and a tetrazine. cam.ac.uknih.gov This reaction is highly selective and proceeds rapidly under physiological conditions, making it ideal for labeling biomolecules in living cells. cam.ac.uknih.gov Researchers have successfully incorporated S-allyl cysteine, a similar unstrained alkene handle, into proteins and labeled them with fluorogenic tetrazine dyes. cam.ac.uknih.gov This demonstrates the potential for using the allyl group of this compound for similar applications.
Other emerging conjugation strategies that could potentially utilize the allyl handle include various metal-catalyzed cross-coupling reactions and thiol-ene reactions, further expanding the toolkit for creating complex peptide conjugates. The development of these novel chemistries is crucial for applications ranging from in vivo imaging to the construction of sophisticated peptide-drug conjugates. nih.govmdpi.com
Engineering of Advanced Biologically Active Peptides and Probes
The ability to selectively modify the side chain of glutamic acid using this compound is a powerful tool for engineering advanced, biologically active peptides and molecular probes. chemimpex.com This approach allows for the creation of peptides with enhanced properties, such as increased stability, improved binding affinity, and novel functionalities.
A key application is the synthesis of macrocyclic peptides. nih.govmit.eduresearchgate.netrsc.org By incorporating this compound and another amino acid with an orthogonally protected side chain (e.g., Fmoc-Lys(Alloc)-OH), a lactam bridge can be formed after selective deprotection, resulting in a cyclized peptide. researchgate.netnih.gov This cyclization can constrain the peptide's conformation, often leading to higher affinity and specificity for its biological target. For example, macrocyclic peptide mimetics targeting the polo-like kinase 1 (Plk1) polo-box domain (PBD) have been synthesized using a novel glutamic acid analog, demonstrating the potential of this strategy in developing potent therapeutic agents. nih.govmit.eduresearchgate.netrsc.org
Furthermore, the γ-carboxyl group, once deprotected, can serve as an attachment point for various moieties, including fluorescent dyes, imaging agents, or drug payloads, to create sophisticated molecular probes and peptide-drug conjugates. chemimpex.comnih.gov For instance, peptides containing oligo-glutamic acid side chains of defined lengths have been synthesized to generate specific antibodies for studying post-translational modifications. nih.gov This highlights the versatility of this compound in constructing precisely engineered peptides for a wide range of biological applications.
Q & A
Basic Question: What is the role of the γ-allyl ester group in Fmoc-D-glutamic acid γ-allyl ester during solid-phase peptide synthesis (SPPS)?
Answer:
The γ-allyl ester serves as a temporary protecting group for the side-chain carboxyl moiety of glutamic acid during SPPS. This allows selective deprotection under mild conditions (e.g., using Pd(0)-catalyzed allyl transfer) while preserving the Fmoc group on the α-amino group for stepwise elongation. The allyl ester’s orthogonal stability ensures compatibility with standard Fmoc deprotection (20% piperidine in DMF), minimizing side reactions during peptide assembly .
Basic Question: How should this compound be stored to maintain chemical stability?
Answer:
Store the compound at –20°C in a tightly sealed, light-protected container. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solubility, dissolve in anhydrous DMF or DCM (5–10 mg/mL) with brief sonication. Avoid prolonged exposure to acidic/basic conditions to prevent premature cleavage of the allyl ester .
Advanced Question: What analytical techniques are recommended to assess chiral purity and detect D/L-isomer contamination in this compound?
Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (95:5) with 0.1% trifluoroacetic acid. Retention time discrepancies >0.5 min indicate enantiomeric impurities. Confirm via circular dichroism (CD) spectroscopy by comparing the Cotton effect at 265 nm against a certified D-isomer standard. Quantify impurities using LC-MS (ESI+) to detect mass shifts from diastereomeric adducts .
Advanced Question: How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Answer:
- Activation Reagents: Use HATU or PyAOP (1:1 molar ratio with amino acid) in DMF, which outperform HBTU for sterically hindered residues.
- Double Coupling: Perform two sequential couplings (10 min each) at 50°C to enhance incorporation.
- Additives: Include 0.1 M HOAt or 1% DIPEA to suppress racemization and improve activation kinetics.
- Monitoring: Validate coupling completion via Kaiser test or LC-MS analysis of truncated sequences .
Advanced Question: How do researchers resolve contradictions in solubility data for this compound across different solvent systems?
Answer:
Reported solubility discrepancies often arise from variations in water content or storage history . For reproducibility:
Pre-dry the compound at 40°C under vacuum (0.1 mmHg) for 2 hours.
Use freshly opened anhydrous DMF or DCM (HPLC grade, <50 ppm H2O).
For aqueous-organic mixtures (e.g., DMF:H2O), verify solubility via dynamic light scattering (DLS) to detect micelle formation.
Document solvent lot numbers and storage conditions in metadata .
Advanced Question: What strategies are employed to validate alternative γ-protected glutamic acid derivatives when this compound is discontinued?
Answer:
- Comparative Analysis: Substitute with γ-tert-butyl (CAS 104091-08-9) or γ-benzyl esters (CAS 204251-24-1) and evaluate:
- Deprotection kinetics (e.g., TFA vs. Pd(0) for allyl).
- MS/MS fragmentation patterns to confirm side-chain integrity.
- Synthetic Validation: Incorporate the alternative derivative into a model peptide (e.g., GSE motif) and compare HPLC retention times and CD spectra to allyl-ester-based controls .
Advanced Question: How are β-elimination side reactions minimized during this compound deprotection?
Answer:
β-Elimination risks increase under basic or high-temperature conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
